8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
This compound belongs to the spirocyclic diazaspirodecanes, characterized by a 1-oxa-4,8-diazaspiro[4.5]decane core. The benzyl group at position 8 and the 3-methylbutanoyl substituent at position 4 contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
8-benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-15(2)12-18(23)22-17(19(24)25)14-26-20(22)8-10-21(11-9-20)13-16-6-4-3-5-7-16/h3-7,15,17H,8-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALRJJVTUUTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120488 | |
| Record name | 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1326813-30-2 | |
| Record name | 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1326813-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-(3-methyl-1-oxobutyl)-8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O4 |
| Molecular Weight | 360.45 g/mol |
| Boiling Point | 555.4 ± 50.0 °C (Predicted) |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.19 ± 0.20 (Predicted) |
These properties suggest that the compound may exhibit significant stability and solubility, which are crucial for its biological activity.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Preliminary studies indicate that it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that could result in therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, affecting signal transduction pathways.
Biological Activity
Research into the biological activity of this compound has highlighted several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations have indicated that it may have cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Inflammation Models :
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects due to its structural similarity to known pharmacophores. It exhibits properties that may be beneficial in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
A study investigated the anticancer properties of diazaspiro compounds, including derivatives of 8-benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction mechanisms .
Neuropharmacology
Research indicates that this compound may have implications in neuropharmacology, particularly in modulating neurotransmitter systems.
Case Study: Neurotransmitter Modulation
In vitro studies demonstrated that derivatives of this compound could enhance GABAergic activity, suggesting potential applications in treating anxiety and epilepsy .
Synthetic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry, facilitating the creation of more complex molecules.
Example: Synthesis of Novel Spiro Compounds
Researchers utilized this compound as a precursor to synthesize novel spiro compounds with enhanced biological activities .
Comparison with Similar Compounds
Structural and Functional Insights
- Aliphatic vs. Aromatic Substituents: The target compound’s 3-methylbutanoyl group provides a balance between hydrophobicity and metabolic stability compared to aromatic analogs. For instance, the 3-phenylpropanoyl analog () may exhibit stronger binding to aromatic receptor pockets but could suffer from rapid oxidative metabolism. The furan-2-carbonyl derivative () introduces heterocyclic polarity but may face instability under oxidative conditions.
- Steric and Electronic Effects: Bulky substituents like 4-tert-butylbenzoyl () improve metabolic stability by shielding reactive sites, a common strategy in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
